Methyl 2-hydrazinylacetate
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Overview
Description
Methyl 2-hydrazinylacetate: is an organic compound with the molecular formula C3H8N2O2. It is a derivative of hydrazine and is used in various chemical reactions and applications. This compound is known for its reactivity and is often utilized in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-hydrazinylacetate can be synthesized through several methods. One common approach involves the reaction of methyl chloroacetate with hydrazine hydrate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydrazinylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or hydrazones.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Oximes and hydrazones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Scientific Research Applications
Methyl 2-hydrazinylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with hydrazine moieties.
Mechanism of Action
The mechanism of action of methyl 2-hydrazinylacetate involves its reactivity with various functional groups. The hydrazinyl group can form stable complexes with metal ions, which can be utilized in catalytic processes. Additionally, the compound can act as a nucleophile, participating in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
Ethyl hydrazinoacetate: Similar in structure but with an ethyl ester group instead of a methyl ester.
Hydrazine derivatives: Compounds like hydrazine hydrate and phenylhydrazine share similar reactivity due to the presence of the hydrazinyl group.
Uniqueness: Methyl 2-hydrazinylacetate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in certain synthetic applications where other hydrazine derivatives may not be as effective .
Properties
IUPAC Name |
methyl 2-hydrazinylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c1-7-3(6)2-5-4/h5H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIYQYZFXDAWQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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